molecular formula C13H9ClO3 B174926 (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone CAS No. 18239-10-6

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone

Cat. No. B174926
CAS RN: 18239-10-6
M. Wt: 248.66 g/mol
InChI Key: OKCRKLJFFOUPLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone has been determined . The compound crystallizes in the monoclinic space group P2 1 with unit cell parameters a = 6.5465(9) Å, b = 8.0647(11) Å, c = 10.8476(15) Å, β = 105.591(3)°, and V = 551.63(13) Å 3 .

Scientific Research Applications

  • Synthesis and Reactivity :

    • (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized and found to undergo Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles under specific conditions, indicating potential for complex organic synthesis (Pouzet et al., 1998).
    • Another study explored the reaction of (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone with arylamines, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives, highlighting its reactivity in organic synthesis (Harano et al., 2007).
  • Structural and Molecular Studies :

    • The role of edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene was investigated, where (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone served as clathrate hosts, contributing to our understanding of molecular interactions (Eto et al., 2011).
  • Antioxidant Properties :

    • A derivative, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, and its bromine-substituted derivatives were synthesized and evaluated for antioxidant activities. These compounds showed effective radical scavenging and potential antioxidant properties (Çetinkaya et al., 2012).
  • Dynamics and Thermal Properties :

    • The dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone were studied, revealing significant insights into the physicochemical properties of these compounds (Saiz et al., 1996).
  • Heterocyclization and Derivative Formation :

    • A study demonstrated the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction leading to heterocyclization to form an isoflavone, expanding the potential applications in chemical synthesis (Moskvina et al., 2015).
  • Photostability and Environmental Behavior :

    • The environmental fate and behavior of a related compound, benzophenone-8 (BP8), were studied in aqueous solutions. This research contributes to understanding the environmental impact and stability of such compounds (Santos & Esteves da Silva, 2019).

properties

IUPAC Name

(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCRKLJFFOUPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chlorobenzoyl chloride (1.0 g, 5.8 mmol) and 1-chloro-3-methoxybenzene(823.7 mmol) in CH2Cl2 (150 mL) at 0° C. was added AlCl3 (841.5 mg, 6.4 mmol). The reaction mixture was warmed to room temperature. After 12h the reaction mixture was poured into aq. NaHCO3 and extracted with CH2Cl2 (twice). The combined extracts were washed with brine, dried over Na2SO4, and concentrated in vaccuo to provide the crude product. Purification by silica gel chromatography provided (2-chloro-4-methoxyphenyl)(4-chlorophenyl)methanone(1.1 g, 4.1 mmol). (2-Chloro-4-methoxyphenyl)(4-chlorophenyl)methanone was dissolved in AcOH (60 mL) and 49% HBr (60 mL) was added. After 12h at 90° C. all volatiles were evaporated in vaccuo to afford (4-chlorophenyl)(2,4-dihydroxyphenyl)methanone in quantitative yield. This was dissolved in MeOH (30 mL) and THF (6 mL) and cooled to 0° C. Into the reaction mixture NaBH4 (235.5 mg, 6.2 mmol) was added. After 30 minutes the reaction was quenched with aq. NH4Cl and extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4, and concentrated in vaccuo. Without purification this was subjected to alkylation with 1,8-dibromoocatane (3.3 g, 12.3 mmol) and K2CO3 (1.7 g, 12.3 mmol) in DMF (45 mL). After 12h the reaction mixture was diluted with water (150 mL) and water phase was extracted with EtOAc (twice). The combined organic phase was washed with brine, dried over Na2SO4, and concentrated in vaccuo to give the crude product. Purification by silica gel chromatography provided (4-(8-bromooctyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.6 g, 3.5 mmol). To a stirred solution of (4-(8-bromooctyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.6 g, 3.5 mmol) in THF (25 mL) was added N-methylprop-2-en-1-amine (746 mg, 10.5 mmol) and NaHCO3 (11.0 mmol). After 36h at room temperature the reaction mixture was filtered through a glass-filter. The filtrate was evaporated in vaccuo. Purification by silica gel chromatography provided (4-(8-(allyl(methyl)amino)octyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.5 g, 3.3 mmol); 1H-NMR (300 MHz, CDCl3); 7.29-7.17 ppm (m, 5H), 6.84 (d, J=10.1 Hz, 1H), 6.74 (s, 1H), 5.98-5.80 (m, 2H), 5.31-5.15 (m, 2H), 3.85 (t, J=7.6 Hz, 2H), 3.20-3.08 (m, 2H), 2.58-2.40 (m, 2H), 2.35 (s, 3H), 1.77-1.45 (m, 4H), 1.32-1.15 (m, 8H); 13C—NMR (75 MHz, CDCl3) 156.3 ppm, 138.3, 134.2, 131.8, 130.0, 129.6, 129.3, 116.2, 74.5, 68.8, 60.4, 43.8, 57.0, 29.6, 29.3, 28.1, 27.3, 25.9; ESI-MS calcd for C25H34Cl2NO2 [M+H]+: 450.2. found 450.2.
Name
(2-Chloro-4-methoxyphenyl)(4-chlorophenyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

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